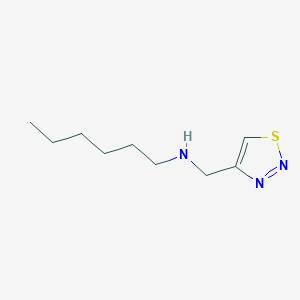

Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N3S |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

N-(thiadiazol-4-ylmethyl)hexan-1-amine |

InChI |

InChI=1S/C9H17N3S/c1-2-3-4-5-6-10-7-9-8-13-12-11-9/h8,10H,2-7H2,1H3 |

InChI Key |

LEQIMWIJLHKLGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNCC1=CSN=N1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1,2,3 Thiadiazole Derivatives

Ring Cleavage Reactions of 1,2,3-Thiadiazoles

The cleavage of the 1,2,3-thiadiazole (B1210528) ring is a prominent feature of its chemistry, driven by the facile expulsion of a stable nitrogen molecule. e-bookshelf.de This process can be initiated by heat, light, or chemical reagents like bases, leading to highly reactive intermediates. researchgate.netresearchgate.net

Thermal and photochemical treatments of 1,2,3-thiadiazoles are well-established methods for inducing ring cleavage and generating reactive species. e-bookshelf.de

Thermal Decomposition : When heated, 1,2,3-thiadiazoles undergo thermal decomposition, often leading to the formation of thioketenes. researchgate.net For instance, cycloalkeno-1,2,3-thiadiazoles have been shown to rearrange into thioketenes upon thermolysis, which can then be trapped by alcohols to form thiocarboxylic acid-O-esters. researchgate.net The stability of these compounds can be high; for example, certain fused 1,2,4-triazolo[4,3-a]pyrazines containing a thiadiazole-related furazan (B8792606) ring exhibit decomposition onsets above 300 °C. acs.org The decomposition of substituted 1,2,3-thiadiazoles can be influenced by the surrounding atmosphere and pressure; 5-chloro-1,2,3-thiadiazole, which normally evaporates at atmospheric pressure, undergoes explosive decomposition at higher pressures. researchgate.net

Photochemical Decomposition : Irradiation with light provides an alternative pathway for the decomposition of the 1,2,3-thiadiazole ring. This method can be used to generate sulfur bridges for cross-linking in polymers. For example, 5-Methyl-4-vinyl-1,2,3-thiadiazole can be polymerized, and subsequent photochemical degradation of the thiadiazole rings in the polymer chains leads to the formation of sulfur cross-links. researchgate.net

The general pathway for these decomposition reactions involves the loss of dinitrogen (N₂) to produce transient intermediates that subsequently rearrange.

| Condition | Reactant Type | Primary Intermediate | Final Product Example |

| Thermal | Cycloalkeno-1,2,3-thiadiazole | Thioketene (B13734457) | Thiocarboxylic acid-O-ester (in presence of alcohol) researchgate.net |

| Photochemical | Poly(5-methyl-4-vinyl-1,2,3-thiadiazole) | Sulfur bridges | Cross-linked polymer researchgate.net |

This table summarizes the outcomes of thermal and photochemical decomposition of 1,2,3-thiadiazole derivatives based on literature findings.

The reaction of 1,2,3-thiadiazoles with strong bases is a cornerstone of their chemistry, providing a reliable route to alkynes. researchgate.net Specifically, 4-monosubstituted 1,2,3-thiadiazoles, which lack a substituent at the 5-position, readily decompose in the presence of a strong base to yield alkali-metal alkynethiolates. researchgate.nettandfonline.com This reaction involves the abstraction of the proton at the C5 position, initiating the collapse of the ring and the evolution of nitrogen gas. researchgate.net

These highly nucleophilic alkynethiolate intermediates can be trapped in situ by electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers. researchgate.net This transformation represents a significant synthetic application of 1,2,3-thiadiazoles. researchgate.net

Key Reaction Steps:

Deprotonation at C5 by a strong base (e.g., n-butyllithium, potassium t-butoxide). researchgate.net

Ring cleavage with concomitant loss of N₂ to form an alkynethiolate anion. researchgate.nettandfonline.com

Alkylation of the thiolate with an electrophile (e.g., methyl iodide) to form the final alkyne thioether product. researchgate.net

| Base | Electrophile | Resulting Product Class |

| Organolithium compounds | Alkyl Halide | 1-Alkynyl thioether researchgate.net |

| Sodamide | Acyl Halide | 1-Alkynyl thioether researchgate.net |

| Potassium t-butoxide | Methyl Iodide | 1-Alkynyl thioether researchgate.net |

This interactive table outlines common reagents used in the base-mediated synthesis of alkyne thioethers from 1,2,3-thiadiazoles.

Denitrogenation, the loss of N₂, is the pivotal step in most 1,2,3-thiadiazole ring-opening reactions. researchgate.net This process can be triggered by heat, light, or strong bases and leads to a variety of reactive intermediates. researchgate.net The cleavage of the S-N¹ bond of the thiadiazole ring first yields an α-diazothione species. researchgate.netresearchgate.net This open-chain intermediate is key to the subsequent chemistry.

Denitrogenation of the α-diazothione intermediate can generate several highly reactive species, depending on the reaction conditions and the substitution pattern of the original thiadiazole. researchgate.net These intermediates include:

Thiirenes : A three-membered ring containing a sulfur atom and a carbon-carbon double bond.

Thioketenes : A class of organosulfur compounds with the general formula R₂C=C=S.

1,3-Dipoles : Species that can undergo cycloaddition reactions.

Since 2016, transition-metal-catalyzed denitrogenative transannulation reactions have emerged as a powerful method for synthesizing diverse heterocyclic compounds from 1,2,3-thiadiazoles. researchgate.net For example, rhodium catalysts have been successfully employed to promote the denitrogenation and subsequent cyclization with phosphaalkynes to create 1,3-thiaphospholes. researchgate.net

Reactions Involving Exocyclic Functionalities

While ring cleavage is a dominant reaction pathway, the substituents attached to the 1,2,3-thiadiazole core can also undergo various chemical transformations.

Substituents on the 1,2,3-thiadiazole ring can be chemically modified, allowing for the synthesis of a wide array of derivatives. For a molecule like Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine, the exocyclic secondary amine is a key site for functionalization. Standard amine chemistry, such as acylation, alkylation, and reactions with aldehydes or ketones to form imines (followed by reduction to tertiary amines), can be performed.

Furthermore, other functional groups attached to the ring can be transformed. For instance, a carboxylate group can be converted to an acetanilide (B955) derivative, which can then be used to build more complex heterocyclic systems like 1,2,4-triazoles. mdpi.com Similarly, 2-oxoallobetulin can be converted into a semicarbazone and then cyclized to form a thiadiazole, demonstrating the ring's stability to certain synthetic manipulations. mdpi.com

The electronic nature of the 1,2,3-thiadiazole ring dictates its behavior in substitution reactions. The ring is generally considered electron-deficient due to the electronegativity of the nitrogen and sulfur atoms.

Electrophilic Substitution : Due to the low electron density of the carbon atoms in the ring, electrophilic substitution reactions such as nitration or halogenation on the unsubstituted 1,2,3-thiadiazole ring are generally not feasible. nih.gov However, the presence of strong electron-donating groups can facilitate electrophilic attack. pharmaguideline.com

Nucleophilic Substitution : The electron-deficient character of the ring makes it susceptible to nucleophilic attack. nih.govnih.gov This is particularly true for thiadiazoles bearing a good leaving group, such as a halogen atom. For example, 5-chloro-substituted 1,2,3-thiadiazoles can react with nucleophiles, resulting in the displacement of the chloride. tandfonline.com Organometallic reagents, such as organolithium compounds, can attack the sulfur atom of 5-substituted 1,2,3-thiadiazoles, leading to ring cleavage and the formation of an alkyne sulfide. tandfonline.com In contrast, nucleophiles like alkoxides or phenoxides tend to substitute at the C5 position, leaving the thiadiazole ring intact. tandfonline.com

Annulation Reactions and Formation of Fused Heterocycles

Annulation reactions involving 1,2,3-thiadiazole derivatives have emerged as a powerful strategy for synthesizing diverse, densely functionalized heterocyclic compounds. bohrium.com A key transformation in this category is the transition-metal-catalyzed denitrogenative transannulation. This process typically involves the reaction of a 1,2,3-thiadiazole with an unsaturated coupling partner, such as an alkyne, leading to the formation of a new heterocyclic ring with the extrusion of molecular nitrogen. scilit.com

Rhodium(I) complexes have proven to be particularly effective catalysts for these reactions. bohrium.comsemanticscholar.org The rhodium-catalyzed annulation of 1,2,3-thiadiazoles with terminal alkynes, for instance, provides a direct route to multisubstituted thiophenes. bohrium.com The regioselectivity of this reaction—determining which isomers of the thiophene (B33073) are formed—is influenced by a combination of factors, including the steric and electronic properties of the substituents on both the thiadiazole ring and the alkyne, as well as the choice of ligand and solvent. semanticscholar.org

Furthermore, intramolecular versions of this reaction have been developed to construct fused bicyclic systems. When the alkyne moiety is tethered to the 1,2,3-thiadiazole ring, rhodium-catalyzed intramolecular transannulation can efficiently produce a variety of 5,n-fused thiophenes, including those fused with lactams, lactones, and cyclic ethers. scilit.com This method provides an efficient pathway to complex scaffolds from readily accessible starting materials. scilit.com Beyond thiophenes, these denitrogenative cyclizations can be adapted to form other fused systems, highlighting the versatility of the 1,2,3-thiadiazole core as a synthetic building block. mdpi.comnih.gov

| 1,2,3-Thiadiazole Reactant | Coupling Partner | Catalyst System | Fused Heterocycle Product | Reference |

|---|---|---|---|---|

| 4-Phenyl-1,2,3-thiadiazole | Phenylacetylene | [Rh(cod)Cl]₂ / DPEPhos | 2,4-Diphenylthiophene & 2,5-Diphenylthiophene (mixture of regioisomers) | semanticscholar.org |

| Methyl 1,2,3-thiadiazole-4-carboxylate | 1-Octyne | [Rh(cod)Cl]₂ / DPEPhos | Methyl 5-hexylthiophene-2-carboxylate | bohrium.comsemanticscholar.org |

| 1-(1,2,3-Thiadiazol-4-yl)prop-2-yn-1-ol | (Intramolecular) | [Rh(cod)Cl]₂ | Thieno[2,3-b]furan derivative | scilit.com |

| N-Benzyl-N-(prop-2-yn-1-yl)-1-(1,2,3-thiadiazol-4-yl)methanamine | (Intramolecular) | [Rh(cod)Cl]₂ | Thieno[2,3-c]pyrrole derivative | scilit.com |

Reaction Mechanisms of this compound and Related Analogs

While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the scientific literature, the reaction mechanisms of this compound and its related analogs are fundamentally governed by the inherent reactivity of the 1,2,3-thiadiazole core. The chemical behavior of 4-substituted 1,2,3-thiadiazoles is dominated by a sequence of ring-opening, denitrogenation, and subsequent reaction of the resulting intermediate.

The principal mechanistic pathway begins with a Dimroth-type equilibrium, where the 1,2,3-thiadiazole ring undergoes cleavage of the weak S-N1 bond to form an open-chain α-diazothione species. bohrium.com This ring-opening is a crucial step that unlocks the subsequent reactivity of the molecule.

Following the formation of the α-diazothione intermediate, the molecule can undergo denitrogenation—the loss of a stable dinitrogen (N₂) molecule. This step can be induced thermally, photochemically, or, most commonly in modern synthetic methods, through catalysis by a transition metal such as rhodium. bohrium.comnih.gov The loss of nitrogen is a powerful thermodynamic driving force for the reaction and results in the formation of a highly reactive species.

In the context of rhodium-catalyzed reactions, the α-diazothione intermediate coordinates to the rhodium center. This is followed by denitrogenation to form a rhodium-associated thioketene or a related metallacycle intermediate. It is this intermediate that then engages with a coupling partner (like an alkyne in annulation reactions) to form the final product. Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of these rhodium-catalyzed pathways and explaining the observed regioselectivity in the formation of new heterocyclic rings. semanticscholar.org

Spectroscopic Characterization and Advanced Analytical Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and signal intensities, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum of Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine, distinct signals corresponding to the protons of the hexyl group, the methylene (B1212753) bridge, the amine proton, and the thiadiazole ring are expected.

The protons of the hexyl chain would appear in the upfield region of the spectrum. The terminal methyl group (CH₃) is anticipated to resonate as a triplet at approximately 0.9 ppm. The methylene groups (CH₂) of the hexyl chain would likely produce a series of multiplets in the range of 1.2-1.6 ppm. The methylene group adjacent to the nitrogen atom is expected to be deshielded and thus appear further downfield, likely in the range of 2.6-2.8 ppm as a triplet.

The methylene protons situated between the thiadiazole ring and the amine nitrogen are also expected to be deshielded and would likely appear as a singlet in the range of 3.8-4.2 ppm. The amine proton (NH) would typically present as a broad singlet, with its chemical shift being concentration and solvent dependent, generally appearing between 1.0 and 5.0 ppm. The proton attached to the carbon of the 1,2,3-thiadiazole (B1210528) ring is expected to be in the downfield region, characteristic of aromatic or heteroaromatic protons, likely appearing as a singlet around 8.5-9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (Hexyl) | ~0.9 | Triplet |

| (CH₂)₄ (Hexyl) | ~1.2-1.6 | Multiplet |

| N-CH₂ (Hexyl) | ~2.6-2.8 | Triplet |

| Thiadiazole-CH₂-N | ~3.8-4.2 | Singlet |

| NH | ~1.0-5.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom of the hexyl group, the methylene bridge, and the thiadiazole ring.

The carbons of the hexyl group would resonate in the upfield region. The terminal methyl carbon is expected around 14 ppm. The other methylene carbons of the hexyl chain would appear in the range of 22-32 ppm. The carbon of the methylene group attached to the nitrogen (N-CH₂) would be found further downfield, typically in the 40-50 ppm range.

The carbon of the methylene bridge connecting the thiadiazole ring and the amine group is anticipated to appear in a similar range, around 45-55 ppm. The carbon atoms of the 1,2,3-thiadiazole ring are expected to resonate in the downfield region, with predicted shifts in the range of 140-160 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (Hexyl) | ~14 |

| (CH₂)₄ (Hexyl) | ~22-32 |

| N-CH₂ (Hexyl) | ~40-50 |

| Thiadiazole-CH₂-N | ~45-55 |

| C4 (Thiadiazole) | ~140-150 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show correlations between the adjacent methylene protons within the hexyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal of the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the proton of the thiadiazole ring would show a correlation to the carbon of the methylene bridge, confirming the attachment of the methylamine (B109427) group to the C4 position of the thiadiazole ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, the following characteristic absorption bands are expected:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch (Aliphatic): Strong bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the methylene and methyl groups of the hexyl chain and the methylene bridge.

C=N and N=N Stretch: The stretching vibrations of the C=N and N=N bonds within the thiadiazole ring are expected to appear in the 1500-1650 cm⁻¹ region. dergipark.org.tr

C-N Stretch: This vibration is expected in the range of 1000-1250 cm⁻¹.

C-S Stretch: A weaker band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-S stretching vibration of the thiadiazole ring. nih.gov

Raman spectroscopy would provide complementary information. While the N-H and C-H stretching vibrations would also be visible, the symmetric vibrations of the thiadiazole ring and the C-S bond might show stronger signals in the Raman spectrum compared to the FT-IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300-3500 | FT-IR |

| C-H Stretch (Aliphatic) | 2850-2960 | FT-IR, Raman |

| C=N / N=N Stretch | 1500-1650 | FT-IR, Raman |

| C-N Stretch | 1000-1250 | FT-IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₇N₃S), the expected molecular weight is approximately 199.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 199. A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. rsc.orgnih.gov This would result in a significant fragment ion at m/z 171.

Further fragmentation would likely involve the hexyl amine side chain. Cleavage of the C-C bonds in the alkyl chain would produce a series of fragment ions separated by 14 amu (CH₂). Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the formation of various charged fragments. For instance, cleavage of the bond between the first and second carbon of the hexyl group could result in a fragment containing the thiadiazolylmethylamine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital.

Simple alkylamines typically exhibit weak n → σ* transitions in the UV region, around 200-240 nm. aip.orgaip.org The 1,2,3-thiadiazole ring system, being a heteroaromatic compound, is expected to show π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are weaker and occur at longer wavelengths. For substituted 1,2,3-thiadiazoles, absorption maxima are often observed in the 250-300 nm range. nih.gov Therefore, the UV-Vis spectrum of this compound is anticipated to show absorption bands in the ultraviolet region, reflecting the electronic transitions associated with both the amine functionality and the thiadiazole ring.

X-ray Diffraction for Solid-State Structure Determination

Direct experimental X-ray diffraction data for this compound is not currently available in the public domain. However, the solid-state structure can be inferred by examining crystallographic data of related compounds. For instance, the crystal structure of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl) dntb.gov.uamdpi.comacs.orgtriazolo[3,4-b] dntb.gov.uaacs.orgrsc.orgthiadizole has been determined, revealing that the 1,2,3-thiadiazole ring is nearly coplanar with an adjacent 1,2,4-triazole ring, exhibiting a dihedral angle of 1.7(3)°. acs.org This planarity is a common feature of aromatic heterocyclic rings.

In the solid state, this compound is expected to exhibit a crystalline structure. The packing of the molecules will likely be influenced by intermolecular forces such as van der Waals interactions between the hexyl chains and potential weak hydrogen bonding involving the amine group and the nitrogen atoms of the thiadiazole ring. The flexible hexyl chain may adopt various conformations to optimize crystal packing. The 1,2,3-thiadiazole ring itself is anticipated to be largely planar.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Key Bond Lengths (Å) | C-S: ~1.7 Å, N-N: ~1.3 Å, C-N: ~1.4 Å, C-C (ring): ~1.4 Å |

| Key Bond Angles (°) | Angles within the thiadiazole ring: ~108-115° |

Note: These are predicted values based on related structures and are subject to experimental verification.

Comprehensive Spectroscopic Fingerprinting of this compound

A complete spectroscopic profile is essential for the unambiguous identification and characterization of a chemical compound. The following sections outline the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups and related molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the hexyl chain and the substituted 1,2,3-thiadiazole moiety. The proton on the C5 position of the 1,2,3-thiadiazole ring is anticipated to appear as a singlet in the aromatic region. The methylene group connecting the thiadiazole ring to the amine nitrogen will likely resonate as a singlet or a triplet depending on the coupling with the adjacent NH proton. The protons of the hexyl group will exhibit characteristic multiplets in the aliphatic region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiadiazole-H (C5-H) | 8.5 - 9.0 | s |

| -CH₂-NH- | 4.0 - 4.5 | s or t |

| -NH- | 1.5 - 2.5 (broad) | s |

| -NH-CH₂- (hexyl) | 2.6 - 2.8 | t |

| -CH₂- (hexyl, adjacent to NH-CH₂) | 1.4 - 1.6 | m |

| -(CH₂)₃- (hexyl) | 1.2 - 1.4 | m |

| -CH₃ (hexyl) | 0.8 - 1.0 | t |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The two carbon atoms of the 1,2,3-thiadiazole ring are expected to resonate at significantly different chemical shifts due to their distinct electronic environments. The carbons of the hexyl chain will appear in the aliphatic region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C4 (Thiadiazole) | 150 - 160 |

| C5 (Thiadiazole) | 130 - 140 |

| -CH₂-NH- | 45 - 55 |

| -NH-CH₂- (hexyl) | 40 - 50 |

| -CH₂- (hexyl, adjacent to NH-CH₂) | 30 - 35 |

| -CH₂-CH₂-CH₂- (hexyl) | 25 - 30 |

| -CH₂- (hexyl, adjacent to CH₃) | 22 - 25 |

| -CH₃ (hexyl) | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. The N-H stretching of the secondary amine, C-H stretching of the alkyl chain and the aromatic ring, and the characteristic vibrations of the 1,2,3-thiadiazole ring will be the key features.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=N Stretch (thiadiazole) | 1600 - 1650 | Medium |

| N-N Stretch (thiadiazole) | 1400 - 1500 | Medium |

| C-S Stretch (thiadiazole) | 650 - 800 | Medium |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected to be observed. Fragmentation will likely occur via cleavage of the hexyl chain and potentially the bond between the methylene group and the thiadiazole ring. The fragmentation of 4,5-functionalized 1,2,3-thiadiazoles has been noted to be similar to their 1,2,3-triazole isomers, often involving the loss of a nitrogen molecule (N₂). dntb.gov.uanih.gov

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 213 | [M]⁺ |

| 185 | [M - N₂]⁺ |

| 128 | [Hexyl-NH-CH₂]⁺ |

| 114 | [Thiadiazole-CH₂-NH]⁺ |

| 85 | [C₆H₁₃]⁺ (Hexyl fragment) |

Computational and Theoretical Studies of 1,2,3 Thiadiazoles

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Frontier Molecular Orbital (FMO) theory is pivotal in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemlett.comnih.gov The HOMO is associated with the molecule's capacity to donate electrons, while the LUMO relates to its ability to accept electrons. jchemlett.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. nih.gov

For 1,2,3-thiadiazole (B1210528) derivatives, the HOMO and LUMO are often distributed across the π-conjugated system, including the heterocyclic ring and any attached aryl groups. The heteroatoms (nitrogen and sulfur) also play a significant role in the electronic distribution of these frontier orbitals. mdpi.comjchemlett.comresearchgate.net A smaller HOMO-LUMO gap generally signifies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Computational studies allow for the precise calculation of these energy levels, enabling a comparison of reactivity among different derivatives.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,3,4-Thiadiazole-2,5-diamine | -6.24 | -0.78 | 5.46 |

| 5-Methyl-1,3,4-thiadiazol-2-amine | -6.11 | -0.89 | 5.22 |

| 2,5-Dimethyl-1,3,4-thiadiazole | -6.52 | -1.11 | 5.41 |

| 1,3,4-Thiadiazol-2-amine | -6.43 | -1.02 | 5.41 |

| 2-Methyl-1,3,4-thiadiazole | -6.78 | -1.22 | 5.56 |

Note: The data presented is for 1,3,4-thiadiazole (B1197879) derivatives as representative examples from computational studies to illustrate typical FMO energy values.

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. rsc.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In typical thiadiazole derivatives, MEP analysis reveals that the most electron-rich regions (colored in red and yellow) are concentrated around the nitrogen atoms of the thiadiazole ring due to the high electronegativity and lone pairs of electrons. rsc.org These sites are susceptible to electrophilic attack. Conversely, electron-deficient regions (colored in blue), indicating positive electrostatic potential, are generally located around the hydrogen atoms attached to the ring or substituent groups, marking them as sites for potential nucleophilic attack. rsc.org The neutral or slightly electron-rich zones are often colored green. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and the initial steps of molecular recognition at receptor sites. rsc.org

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. acs.orgresearchgate.net By calculating the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. These theoretical predictions are invaluable for the assignment of complex experimental spectra. iu.edu.sa

A common practice is to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby achieving better agreement with experimental data. acs.orgnih.gov Furthermore, Potential Energy Distribution (PED) analysis is often performed to characterize the nature of the vibrational modes, providing a detailed assignment of each band to specific bond stretches, bends, or torsions within the molecule. acs.orgiu.edu.sa This correlation between theoretical and experimental spectra provides a powerful method for confirming the structure of newly synthesized thiadiazole compounds.

| Vibrational Mode Assignment | Experimental FT-IR (cm-1) | Calculated (Scaled) (cm-1) |

|---|---|---|

| N-H stretching | 3340 | 3355 |

| C-H stretching (aromatic) | 3063 | 3063 |

| C=N stretching | 1620 | 1615 |

| N-N stretching | 1385 | 1380 |

| C-S stretching | 835 | 838 |

Note: The data is for a representative aminothiadiazole derivative, demonstrating the correlation between experimental and DFT-calculated vibrational frequencies.

Mechanistic Investigations through Computational Modeling

Computational modeling serves as an indispensable tool for exploring the intricate details of chemical reactions involving 1,2,3-thiadiazoles. researchgate.nete-bookshelf.de These theoretical investigations can map out potential energy surfaces, identify reaction intermediates and transition states, and calculate activation energies, thereby providing a deeper understanding of reaction feasibility and kinetics that complements experimental findings. acs.org

The synthesis and transformation of the 1,2,3-thiadiazole ring involve several key reaction mechanisms that have been elucidated with the aid of computational modeling. A primary synthetic route is the Hurd-Mori reaction, which involves the cyclization of hydrazones with reagents like thionyl chloride. researchgate.netmdpi.com Theoretical studies can model the step-by-step pathway of this cyclization, clarifying the roles of intermediates and the energetic barriers of each step.

Furthermore, the thermal and photochemical decomposition of the 1,2,3-thiadiazole ring, which often proceeds with the extrusion of a nitrogen molecule, is a subject of significant theoretical interest. e-bookshelf.de Computational analysis helps to predict the structure and stability of the resulting reactive intermediates, such as thiirenes and thioketenes. e-bookshelf.de Other transformations, including rearrangements like the Dimroth rearrangement and tautomeric interconversions (e.g., amine-imine tautomerism in aminothiadiazoles), have also been successfully modeled by calculating the reaction paths and locating the corresponding transition states. acs.orgresearchgate.net

By modifying the substituents on the thiadiazole core in silico (e.g., by adding electron-donating groups like -CH₃ or electron-withdrawing groups like -NO₂) and recalculating the quantum chemical properties, researchers can predict how these changes will affect the molecule's behavior. cyberleninka.ruakj.az For instance, such studies have shown that substituents can significantly alter the HOMO-LUMO gap, dipole moment, and charge distribution on the molecule. researchgate.net This knowledge is crucial for tuning the properties of thiadiazole derivatives for specific applications, such as designing more effective corrosion inhibitors or developing new pharmaceutical agents, by predicting the reactivity sequence of a series of related compounds. cyberleninka.ruresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify the mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.net For thiadiazole derivatives, QSAR studies are instrumental in predicting the efficacy of new analogues and guiding synthetic efforts toward more potent compounds. nih.govnih.gov

Development of Physicochemical and Electronic Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors are categorized into various classes, including physicochemical and electronic descriptors.

Physicochemical Descriptors: These describe the physical properties of the molecule, such as lipophilicity (log P), molecular weight, molar refractivity, and topological indices. For instance, lipophilicity is a critical factor as it influences how a compound is absorbed, distributed, metabolized, and excreted (ADME). In a study on thiazole (B1198619) and thiadiazole derivatives, descriptors like the ratio of common overlap steric volume to the volume of individual molecules were found to be important. nih.gov

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). Jurs descriptors, which include atomic charge weighted positive surface area and relative negative/positive charge surface area, have been shown to be significant in QSAR models for thiadiazole derivatives. nih.gov These descriptors help in understanding the electrostatic interactions that are often key to a molecule's binding affinity with its biological target.

The development of these descriptors involves using quantum chemical calculations and specialized software to generate a comprehensive set of variables that can be used to build the QSAR model.

Correlation with Biological Activities (e.g., enzyme inhibition, antimicrobial activity)

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity of a series of compounds.

Enzyme Inhibition: Thiadiazole derivatives have been investigated as inhibitors for various enzymes. d-nb.info QSAR models can elucidate the structural requirements for potent enzyme inhibition. For example, a 3D-QSAR study on thiazole and thiadiazole derivatives as human adenosine (B11128) A3 receptor antagonists yielded a statistically reliable model, suggesting its utility in designing potent new antagonists. nih.gov Another study on 1,2,3-thiadiazole thioacetanilides as HIV-1 reverse transcriptase inhibitors demonstrated that hydrophobic and electrostatic effects are dominant in determining binding affinities. researchgate.net Such models can predict the inhibitory concentration (IC50) of new compounds before they are synthesized.

Antimicrobial Activity: The 1,2,3-thiadiazole scaffold is a component of molecules with potential antimicrobial activity. mdpi.commdpi.com QSAR studies can identify the key molecular features that contribute to antibacterial or antifungal effects. nih.govnih.gov For instance, models might reveal that specific substitutions on the thiadiazole ring increase antimicrobial potency by enhancing cell wall penetration or interaction with a microbial enzyme. While many studies focus on the more common 1,3,4-thiadiazole isomer, the principles are applicable across isomers. nih.govresearchgate.netresearchgate.net The correlation of descriptors with Minimum Inhibitory Concentration (MIC) values is a common approach in developing QSAR models for antimicrobial agents.

The table below illustrates hypothetical descriptors and their potential correlation with biological activity for a series of thiadiazole derivatives.

| Compound Derivative | LogP (Lipophilicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted IC50 (µM) | Predicted MIC (µg/mL) |

| Derivative A | 2.5 | 3.1 | -6.5 | 10.2 | 32 |

| Derivative B | 3.1 | 2.8 | -6.2 | 5.8 | 16 |

| Derivative C | 3.5 | 3.5 | -6.8 | 2.1 | 8 |

| Derivative D | 4.2 | 2.5 | -6.1 | 1.5 | 4 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations and conformational analysis are powerful computational tools that provide insights into the dynamic behavior of molecules and their interactions with biological targets over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a compound like Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine, MD simulations can be used to:

Study Receptor Binding: By placing the thiadiazole derivative into the active site of a target protein (e.g., an enzyme), MD simulations can reveal the stability of the protein-ligand complex, key intermolecular interactions (like hydrogen bonds), and the conformational changes that occur upon binding. nih.govnih.gov Such studies have been performed on various thiadiazole derivatives to understand their mechanism of action as potential inhibitors. researchgate.netbiointerfaceresearch.com

Analyze Conformational Flexibility: The hexyl chain and the bond between the thiadiazole ring and the amine group allow for significant conformational freedom. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in water or a lipid bilayer) to identify the most stable or biologically active shapes.

Conformational analysis focuses on identifying the low-energy, stable three-dimensional arrangements of a molecule. For thiadiazole derivatives, this involves studying the rotation around single bonds. iu.edu.sa Techniques like quantum mechanical calculations can determine the relative energies of different conformers. iu.edu.sa Understanding the preferred conformation is crucial, as it is often this specific shape that interacts with a biological receptor to produce a pharmacological effect. The results can indicate which rotamer is the most stable and likely to be the biologically active form. iu.edu.sa

The table below summarizes findings from a hypothetical conformational analysis.

| Conformer | Dihedral Angle (°)(Ring-CH2-N-Hexyl) | Relative Energy (kcal/mol) | Stability |

| 1 | 60 | 1.2 | Meta-stable |

| 2 | 180 | 0.0 | Most Stable |

| 3 | -60 | 1.5 | Meta-stable |

Biological Activities and Mechanistic Investigations Non Clinical

Antimicrobial Activity of Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their significant potential in combating microbial infections. nih.gov The aromatic nature of the thiadiazole ring contributes to its stability in vivo, making it an attractive component in the design of new antimicrobial agents. nih.gov

Various derivatives of thiadiazole have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govrjid.com.ro For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have shown efficacy against Escherichia coli, Bacillus cereus, and Staphylococcus epidermidis. rjid.com.roresearchgate.net In one study, a prepared thiadiazole compound exhibited a minimum inhibitory concentration (MIC) of 0.8 mg/mL against these strains, although it was ineffective against Pseudomonas. rjid.com.roresearchgate.net Another study on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives found that their antimicrobial effect was most prominent against Gram-positive bacteria, with one compound showing MIC values as low as 1.95 µg/mL for some Staphylococcus species. mdpi.com

Table 1: Antibacterial Activity of Selected Thiadiazole Derivatives

| Compound Class | Bacterial Strain | Activity/MIC Value |

|---|---|---|

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | MIC = 0.8 mg/mL |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | MIC = 0.8 mg/mL |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | MIC = 0.8 mg/mL |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Pseudomonas sp. | No effect |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15) | Staphylococcus spp. | MIC = 1.95 µg/mL |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15) | Enterococcus faecalis | MIC = 15.62 µg/mL |

The antifungal potential of thiadiazole derivatives is also well-documented. researchgate.net Certain synthesized 1,3,4-thiadiazole compounds have shown good activity against various fungal strains, with some activities being comparable to standard drugs. nih.gov For example, new series of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates displayed significant antifungal efficacy against plant pathogens like P. piricola and Gibberella zeae, with EC50 values as low as 0.12 μg/mL. mdpi.com

Anticancer Activity at Cellular Level (Excluding Clinical Human Trials)

Thiadiazole derivatives have emerged as a promising scaffold for the development of novel anticancer agents. bepls.com Their mechanism of action often involves interfering with critical cellular processes in cancer cells. bepls.com

Numerous studies have demonstrated the potent cytotoxic effects of various thiadiazole derivatives against a wide array of cancer cell lines. bepls.com For example, disulfide derivatives containing a 1,3,4-thiadiazole moiety have shown significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of 1.78 µmol/L and 4.04 µmol/L, respectively. nih.gov Another series of 1,2,3-thiadiazole (B1210528) dehydroepiandrosterone (B1670201) derivatives exhibited potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the reference drug adriamycin. nih.gov

Table 2: Antiproliferative Activity of Selected Thiadiazole Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 / GI50 Value |

|---|---|---|

| 1,3,4-Thiadiazole disulfide derivative | MCF-7 (Breast Cancer) | 1.78 µmol/L |

| 1,3,4-Thiadiazole disulfide derivative | A549 (Lung Cancer) | 4.04 µmol/L |

| 1,2,3-Thiadiazole dehydroepiandrosterone derivative | T47D (Breast Cancer) | 0.042 - 0.058 µM |

| Cinnamic acid with 1,3,4-thiadiazole ring | MCF-7 (Breast Cancer) | 0.28 µg/mL |

| Cinnamic acid with 1,3,4-thiadiazole ring | A549 (Lung Carcinoma) | 0.52 µg/mL |

The anticancer effects of thiadiazole derivatives are often linked to their ability to modulate key cellular pathways and inhibit specific enzymes involved in cancer progression. bepls.com Some derivatives act as microtubule-destabilizing agents, binding to tubulin and interfering with its polymerization, which disrupts mitosis and leads to cell death. bepls.com Others have been shown to interfere with signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival. bepls.com Furthermore, certain 1,3,4-thiadiazole derivatives have been investigated as potential inhibitors of enzymes like dihydrofolate reductase (DHFR), a target in cancer therapy. mdpi.com

Insecticidal Activity and Crop Protection Applications

The 1,2,3-thiadiazole moiety is a recognized pharmacophore in the development of compounds with insecticidal properties. mdpi.com Thiadiazole derivatives have been explored for their potential in agriculture as herbicides and bactericides. nih.gov For instance, derivatives of 1,3,4-oxadiazole, a related heterocyclic compound, have shown good insecticidal activity against the cotton leafworm Spodoptera littoralis. nih.gov While direct data on thiadiazoles for this specific pest is limited in the provided context, the structural similarities suggest potential applications. Furthermore, novel insecticides containing moieties like indane have been developed, showing high efficacy against pests such as Mythimna separata. mdpi.com The integration of a thiadiazole ring into such structures is a strategy employed in the design of new agrochemicals.

Other Reported Biological Activities (e.g., antiviral, plant activators)

While the primary biological activities of Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine are a central focus of research, the broader class of 1,2,3-thiadiazole derivatives has been investigated for a variety of other potential applications, notably as antiviral agents and plant activators. mdpi.com These activities are attributed to the unique chemical properties of the 1,2,3-thiadiazole heterocyclic system. mdpi.com

As antiviral agents, derivatives of 1,2,3-thiadiazole have demonstrated notable efficacy against certain plant viruses. mdpi.com For instance, specific 1,2,3-thiadiazole-4-carboxamide (B1266815) derivatives have been shown to possess significant activity against the Tobacco Mosaic Virus (TMV). mdpi.com Research has highlighted compounds that exhibit curative and protective effects, suggesting that the 1,2,3-thiadiazole scaffold is a promising backbone for the development of novel antiviral agrochemicals. mdpi.com One substituted 1,2,3-thiadiazole-4-carboxamide, for example, showed a curative activity of 60% at a concentration of 500 µg/mL against TMV. mdpi.com Another related compound demonstrated a potent protective effect of 76% at the same concentration. mdpi.com

In the realm of agriculture, 1,2,3-thiadiazole derivatives are recognized for their role as plant activators. mdpi.comacs.org Instead of acting directly as pesticides, these compounds induce Systemic Acquired Resistance (SAR), a state of heightened defense in plants against a wide array of pathogens. acs.orgnih.gov This induced immunity provides broad-spectrum disease control. acs.org The commercial plant activator S-methyl benzo mdpi.comacs.orgnih.govthiadiazole-7-carbothioate (BTH) is a key example of a successful thiadiazole-based product that activates SAR. acs.orgnih.gov Research into novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives has identified compounds with even greater potency than BTH in protecting against certain plant pathogens. acs.orgnih.gov

The following table summarizes the reported antiviral and plant activator activities of selected 1,2,3-thiadiazole derivatives, providing a contextual basis for the potential activities of this compound.

Table 1: Examples of Antiviral and Plant Activator Activities of 1,2,3-Thiadiazole Derivatives

| Compound Type | Activity Type | Target/Pathogen | Efficacy | Reference |

|---|---|---|---|---|

| Substituted 1,2,3-thiadiazole-4-carboxamide (Compound 102) | Antiviral (Curative) | Tobacco Mosaic Virus (TMV) | 60% activity at 500 µg/mL | mdpi.com |

| Substituted 1,2,3-thiadiazole-4-carboxamide (Compound 103) | Antiviral (Protective) | Tobacco Mosaic Virus (TMV) | 76% activity at 500 µg/mL | mdpi.com |

| Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate (Compound 3d) | Plant Activator (SAR) | Erysiphe cichoracearum | More potent than BTH | acs.orgnih.gov |

| Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate (Compound 3e) | Plant Activator (SAR) | Colletotrichum lagenarium | More potent than BTH | acs.orgnih.gov |

Structure-Activity Relationships for this compound and Related Amines

The biological activity of this compound is intrinsically linked to its molecular structure. The structure-activity relationship (SAR) for this class of compounds considers the contributions of the N-alkyl substituent (the hexyl moiety), the central 1,2,3-thiadiazole core, and the methylamine (B109427) linker. Different substitutions on the thiadiazole nucleus can significantly improve the SAR, enhancing therapeutic efficacy. mdpi.com

Influence of the Hexyl Moiety on Biological Interactions

The hexyl group, a six-carbon alkyl chain attached to the nitrogen atom, plays a crucial role in defining the compound's pharmacokinetic and pharmacodynamic properties. The lipophilicity imparted by the hexyl moiety is a key determinant of the molecule's ability to interact with biological systems.

Generally, the length and nature of the N-alkyl substituent in amine derivatives can significantly affect biological activity. An increase in alkyl chain length often leads to increased lipophilicity, which can enhance the compound's ability to cross cellular membranes and access hydrophobic binding pockets within receptors or enzymes. chemmethod.com This hydrophobicity is critical for interactions with non-polar regions of biological targets. nih.gov However, there is typically an optimal chain length for activity; chains that are too short may not provide sufficient hydrophobic interaction, while excessively long chains can lead to poor aqueous solubility or steric hindrance, preventing effective binding. researchgate.net

Role of the 1,2,3-Thiadiazole Core in Receptor Binding or Enzymatic Processes

The 1,2,3-thiadiazole ring is a structurally active pharmacophore that serves as the cornerstone of the molecule's biological profile. mdpi.com This five-membered aromatic heterocycle possesses a unique combination of heteroatoms (one sulfur and two nitrogen atoms) that dictates its electronic properties and potential for interaction with biological targets. mdpi.com

The key features of the 1,2,3-thiadiazole core that contribute to its role in receptor binding or enzymatic processes include:

Hydrogen Bonding Capacity : The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors. nih.gov This capability is fundamental for forming specific, directional interactions with amino acid residues (such as asparagine) in the active sites of enzymes or the binding pockets of receptors, which is a crucial aspect of molecular recognition. mdpi.com

Dipole Moment and Electrostatic Interactions : The arrangement of heteroatoms in the 1,2,3-thiadiazole ring creates a specific dipole moment, which can guide the molecule's orientation as it approaches a biological target and contribute to electrostatic interactions that stabilize the ligand-receptor complex.

Bioisosteric Replacement : The thiadiazole ring is sometimes considered a bioisostere of other aromatic rings, like pyrimidine (B1678525) or thiazole (B1198619). nih.gov This means it can replace these other groups in a molecule while maintaining or improving biological activity, often with modified physicochemical properties.

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes for Complex Thiadiazole Derivatives

The synthesis of the 1,2,3-thiadiazole (B1210528) core is foundational to exploring the potential of derivatives like Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine. Traditional methods, such as the Hurd-Mori reaction involving the cyclization of hydrazones with thionyl chloride, have been pivotal. researchgate.net However, future research is geared towards developing more efficient, safer, and versatile synthetic strategies.

Key areas of development include:

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure are highly sought after to improve efficiency and reduce waste. For instance, one-pot methods for synthesizing 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been developed using reagents like polyphosphate ester (PPE), avoiding toxic additives. researchgate.netmdpi.com

Domino and Cascade Reactions: Designing reaction sequences where a single event triggers a cascade of bond-forming transformations can rapidly build molecular complexity from simple starting materials. mdpi.com

Novel Catalytic Systems: The use of catalysts, such as TBAI in metal-free approaches, can improve yields and reaction conditions for synthesizing substituted 1,2,3-thiadiazoles. mdpi.com

Diverse Scaffolds: Research is focused on creating a wide array of thiadiazole derivatives by reacting the core structure with various substituted molecules to generate libraries of compounds for biological screening. nih.govfrontiersin.org

These advancements are crucial for producing complex molecules and enabling systematic structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Approaches for Thiadiazole Derivatives

| Synthetic Method | Description | Advantages | Key Reagents |

|---|---|---|---|

| Hurd-Mori Reaction | Cyclization of N-tosylhydrazones with a sulfur source. mdpi.com | General applicability for various substituted thiadiazoles. | N-tosylhydrazones, Sulfur, TBAI (catalyst). mdpi.com |

| One-Pot Synthesis | Reaction of a thiosemicarbazide (B42300) and a carboxylic acid in a single vessel. researchgate.netmdpi.com | Increased efficiency, reduced waste, avoids toxic additives. researchgate.netmdpi.com | Thiosemicarbazide, Carboxylic acid, Polyphosphate ester (PPE). researchgate.netmdpi.com |

| Dipolar Cycloadditions | Reaction of diazo compounds with sulfines. nih.gov | Useful for mechanistic studies and creating specific isomers. | Diazomethane (B1218177), Aryl sulphonyl-substituted sulfines. nih.gov |

| Ionic Liquid Support | Using ionic liquids as the reaction medium for cyclization. mdpi.com | Can offer improved yields and easier product isolation. | Varies depending on specific reaction. |

Advanced Mechanistic Studies of 1,2,3-Thiadiazole Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of 1,2,3-thiadiazoles is essential for optimizing existing methods and discovering new ones. The 1,2,3-thiadiazole ring can undergo cleavage when treated with a strong base, leading to the formation of alkali-metal alkynethiolates, which are versatile intermediates for further synthesis. researchgate.net

Future mechanistic studies will likely focus on:

Reaction Intermediates: Isolating and characterizing transient intermediates to gain a precise understanding of reaction pathways.

Computational Modeling: Using quantum chemistry calculations to model reaction pathways, predict transition states, and understand the energetics of different mechanistic possibilities. nih.gov This can elucidate processes like ring-opening metathesis, where a thiadiazole ring covalently binds to a target protein. nih.gov

Kinetics and Thermodynamics: Conducting detailed kinetic studies to determine reaction rates and thermodynamic studies to understand the stability of reactants, intermediates, and products. This knowledge is vital for controlling reaction outcomes and improving yields.

These advanced studies will empower chemists to design more rational and predictable synthetic routes, enabling the precise construction of complex thiadiazole-containing molecules.

Rational Design of New Thiadiazole-Based Bioactive Molecules

The principle of rational design is central to modern drug discovery and is highly applicable to the development of new thiadiazole derivatives. nih.gov This approach involves designing molecules with specific properties to interact with a biological target, rather than relying on random screening. nih.gov The thiadiazole ring is considered a "constrained pharmacophore" and a versatile scaffold for building bioactive compounds. nih.gov

Key aspects of rational design in this context include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues of a lead compound, like this compound, and evaluating how changes in structure affect biological activity. This helps identify the key molecular features responsible for the desired effect. mdpi.com

Physicochemical Property Optimization: Modifying the structure to improve drug-like properties such as solubility, permeability, and metabolic stability, which are crucial for bioavailability. nih.govresearchgate.net

Bioisosteric Replacement: The thiadiazole ring can act as a bioisostere for other aromatic systems like pyrimidines, allowing for the modification of existing drugs to improve their properties. nih.gov

By systematically modifying the substituents on the thiadiazole ring, researchers can fine-tune the biological activity and pharmacokinetic profile of these compounds. hilarispublisher.com

Exploration of Specific Biological Targets for this compound

While the specific biological targets of this compound are yet to be determined, the broad bioactivity of the thiadiazole family provides a roadmap for future investigations. isres.orgsysrevpharm.org Thiadiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial effects. mdpi.comresearchgate.netresearchgate.net

Potential avenues for exploration include:

Anticancer Targets: Many thiadiazole derivatives have shown promise as anticancer agents by inhibiting key proteins involved in tumor growth, such as Hsp90 chaperone protein, VEGFR-2, and various kinases. mdpi.comnih.govresearchgate.net Screening this compound against a panel of cancer cell lines and related enzymes could reveal its potential in oncology. nih.govbiointerfaceresearch.com

Antimicrobial Targets: The thiadiazole scaffold is present in compounds with potent activity against various pathogens, including bacteria and fungi. nih.govmdpi.comresearchgate.net Investigating the effect of this compound on microbial growth and specific enzymes essential for pathogen survival is a promising research direction.

Antiviral Targets: Certain 1,2,3-thiadiazole derivatives have been evaluated for their activity against viruses like the tobacco mosaic virus (TMV). mdpi.com Future studies could explore the potential of this compound against a range of human and plant viruses.

Table 2: Reported Biological Activities of Thiadiazole Derivatives

| Activity | Target Organism/Cell Line | Example Derivative Class | Reference |

|---|---|---|---|

| Antifungal | Corynespora cassiicola, P. piricola, Gibberella zeae | 1,2,4-Triazole derivatives with a 1,2,3-thiadiazole ring. mdpi.com | mdpi.com |

| Antiviral | Tobacco Mosaic Virus (TMV) | Tetrazole-based 1,2,3-thiadiazoles. mdpi.com | mdpi.com |

| Anticancer | Hsp90 Chaperone Protein | Substituted 4,5-diaryl-1,2,3-thiadiazoles. mdpi.com | mdpi.com |

| Anticancer | Breast Cancer Cell Lines (MCF-7) | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamides. nih.gov | nih.gov |

| Antibacterial | S. aureus, B. subtilis, E. coli | Imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives. nih.gov | nih.gov |

Integration of Computational and Experimental Approaches in Thiadiazole Research

The synergy between computational and experimental methods has revolutionized drug design and is critical for advancing thiadiazole research. nih.govjddhs.com Computational chemistry allows for the rapid screening of virtual compound libraries and the prediction of molecular properties, guiding experimental efforts toward the most promising candidates. nih.gov

This integrated approach involves:

Molecular Docking: Simulating the interaction of thiadiazole derivatives with the three-dimensional structure of a biological target to predict binding affinity and orientation. nih.govnih.govmdpi.com This helps prioritize compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the interaction. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new, unsynthesized molecules. jddhs.com

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new thiadiazole derivatives early in the design process. nih.gov

By combining these in silico techniques with traditional in vitro and in vivo experiments, researchers can accelerate the discovery and optimization of new thiadiazole-based molecules like this compound for a wide range of applications. jddhs.com This rational, multi-faceted approach holds the key to unlocking the full potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing hexyl(1,2,3-thiadiazol-4-ylmethyl)amine derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing thiazole precursors (e.g., 2-amino-4-phenyl thiazole) with alkyl halides or aldehydes in ethanol under acidic conditions (e.g., acetic acid) promotes Schiff base formation or alkylation . Cyclization of intermediates using reagents like sulfuric acid or iodine in potassium iodide is critical for thiadiazole ring formation .

- Characterization : Confirm structures via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Elemental analysis ensures purity .

Q. How can researchers validate the molecular structure of this compound derivatives experimentally?

- Methodology : X-ray crystallography provides unambiguous structural confirmation, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) . For dynamic studies, employ variable-temperature NMR to assess conformational stability .

Q. What challenges arise during purification of this compound intermediates, and how are they addressed?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar byproducts. For thermally sensitive intermediates, use flash chromatography under reduced pressure to minimize decomposition . Recrystallization in ethanol or acetonitrile improves crystalline purity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound derivatives?

- Methodology : B3LYP/SDD calculations model transition states and intermediates. For example, DFT predicts bond angles (e.g., C1-C2-C3 ≈ 121.4°) and dihedral angles to identify steric hindrance in cyclization steps . Solvent effects are simulated using the polarizable continuum model (PCM) .

Q. What mechanistic insights explain the role of acidic/basic conditions in thiadiazole ring formation?

- Methodology : Under acidic conditions (e.g., HSO), protonation of hydrazide intermediates accelerates cyclization via electrophilic thiocyanate activation. In contrast, basic conditions (e.g., NaOH) deprotonate thiol groups, favoring nucleophilic attack on carbonyl carbons . Kinetic studies (e.g., monitoring by H NMR) reveal rate-limiting steps .

Q. How do structural modifications (e.g., hexyl chain length, thiadiazole substituents) influence bioactivity?

- Methodology : Design a library of analogs with varying alkyl chains and heterocyclic substituents. Test antimicrobial activity via microdilution assays (MIC values against S. aureus or E. coli). QSAR models correlate logP values or Hammett σ parameters with activity trends .

Q. What advanced techniques characterize the supramolecular assembly of this compound crystals?

- Methodology : Single-crystal XRD identifies packing motifs (e.g., π-π stacking, halogen bonds). Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding ≈ 25%, van der Waals ≈ 65%) . Thermal stability is assessed via TGA-DSC to determine decomposition thresholds (>200°C) .

Q. How can multi-step synthesis of this compound be optimized for scalability?

- Methodology : Use flow chemistry to enhance reaction control and reduce side products. For example, continuous-flow reactors improve heat transfer during exothermic cyclization steps . Process analytical technology (PAT) monitors real-time reaction progress via in-line FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.